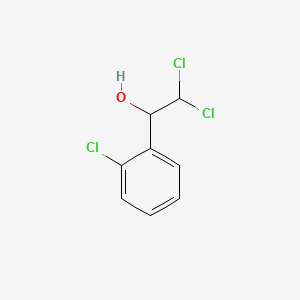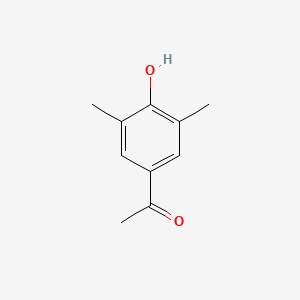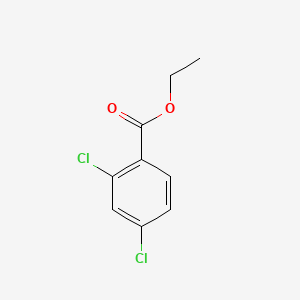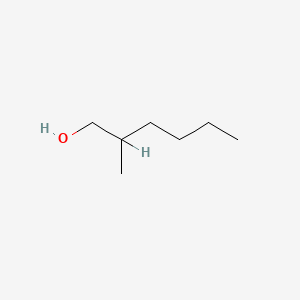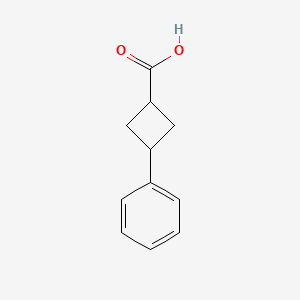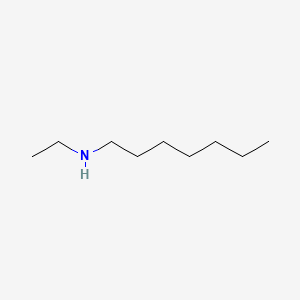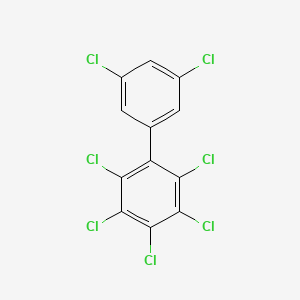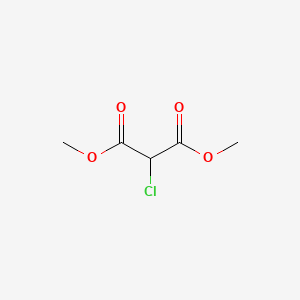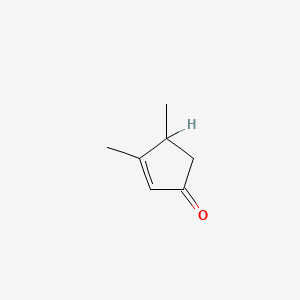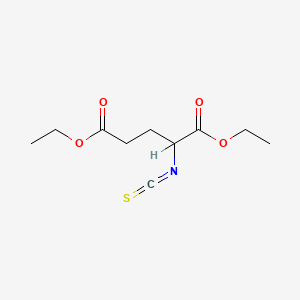
Diethyl 2-isothiocyanatoglutarate
説明
Diethyl 2-isothiocyanatoglutarate is a chemical compound with the formula C10H15NO4S . It is also known as 2-Isothiocyanato-pentanedioic acid diethyl ester or Glutaric acid, 2-isothiocyanato-, diethyl ester .
Molecular Structure Analysis
The molecular structure of Diethyl 2-isothiocyanatoglutarate contains a total of 30 bonds. These include 15 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .Physical And Chemical Properties Analysis
Diethyl 2-isothiocyanatoglutarate has a molecular weight of 245.295 . It has a boiling point of 122 °C at 1 mmHg .科学的研究の応用
Isothiocyanate Metabolism and Detection
- Diethyl 2-isothiocyanatoglutarate, as part of isothiocyanates (ITCs), is significant due to its potential chemoprotective properties against cancer. A study established a sensitive and specific method for quantifying DTC (dithiocarbamates) levels in human plasma, serum, and erythrocytes, emphasizing the significance of determining ITC/DTC levels owing to the potential value of dietary isothiocyanates in reducing cancer risk and the extensive human exposure to DTCs through fungicides, insecticides, pesticides, and rubber vulcanization accelerators (Ye et al., 2002).
Environmental and Health Monitoring
- The measurement of pesticide levels, including compounds related to diethyl 2-isothiocyanatoglutarate, in human biological samples, such as head hair, offers insights into chronic exposure to these compounds in specific populations. This type of bio-monitoring provides valuable information for epidemiological and clinical studies, enabling the assessment of chronic human exposure to pesticides (Tsatsakis et al., 2008).
Dietary Isothiocyanates and Health Implications
- Research indicates that isothiocyanates, like those derived from diethyl 2-isothiocyanatoglutarate, have notable anticarcinogenic effects. A study showed that dietary intake of isothiocyanates is inversely associated with the risk of bladder cancer, suggesting a protective role of these compounds against the disease (Zhao et al., 2007).
Influence on Pesticide Exposure and Metabolism
- The consumption of organic diets, which are likely to include cruciferous vegetables rich in isothiocyanates, has been shown to significantly reduce children’s dietary exposure to organophosphorus pesticides. This finding underscores the potential of dietary interventions, possibly including compounds like diethyl 2-isothiocyanatoglutarate, to protect against exposure to certain pesticides (Lu et al., 2005).
Interaction with Genetic Polymorphisms and Enzyme Activity
- The intake of cruciferous vegetables rich in isothiocyanates may interact with specific genetic polymorphisms, potentially affecting enzyme activities involved in detoxification and metabolism processes. Such interactions can have implications for dietary recommendations and cancer prevention strategies (Navarro et al., 2009).
Safety And Hazards
特性
IUPAC Name |
diethyl 2-isothiocyanatopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIMBFWLTYKYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974113 | |
| Record name | Diethyl N-(sulfanylidenemethylidene)glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-isothiocyanatoglutarate | |
CAS RN |
58560-28-4 | |
| Record name | Diethyl 2-isothiocyanatoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058560284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl N-(sulfanylidenemethylidene)glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58560-28-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



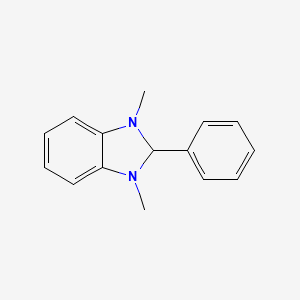


![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)
